6H-Dibenzo[b,d]thiopyran
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Overview
Description
6H-Dibenzo[b,d]thiopyran is an organic compound that belongs to the class of heterocyclic compounds It consists of a thiopyran ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The most general procedure for preparing 6H-Dibenzo[b,d]thiopyran involves the addition of Grignard reagents to this compound-6-one. This reaction forms 6-substituted this compound-6-ols. The carbonyl group in the thioester behaves like an isolated ketone in its reactions with nucleophiles . Additionally, the dianion formed by the reduction of dibenzothiophen offers routes to 6-substituted 6H-Dibenzo[b,d]thiopyrans, although these reactions are non-regioselective and of limited use .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Grignard reagents and the reduction of dibenzothiophen can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6H-Dibenzo[b,d]thiopyran undergoes various chemical reactions, including:
Oxidation: The oxidation of olefins in this compound affords stable S-oxides.
Substitution: The addition of Grignard reagents to this compound-6-one results in the formation of 6-substituted this compound-6-ols.
Ylide Formation and Rearrangement: The reaction of this compound with diazoalkanes leads to the formation of ylides and subsequent rearrangement products.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic addition to this compound-6-one.
Diazoalkanes: Used for ylide formation and rearrangement reactions.
Oxidizing Agents: Used for the oxidation of olefins to form S-oxides.
Major Products:
6-Substituted this compound-6-ols: Formed from the addition of Grignard reagents.
S-Oxides: Formed from the oxidation of olefins.
Ylide Rearrangement Products: Formed from the reaction with diazoalkanes.
Scientific Research Applications
6H-Dibenzo[b,d]thiopyran has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various substituted derivatives and studying their chemical properties.
Medicine: Investigated for potential pharmacological activities, although specific applications are still under research.
Industry: Used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]thiopyran involves its interaction with various molecular targets and pathways. For example, the formation of ylides and their subsequent rearrangement is a key reaction mechanism. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
6H-Dibenzo[b,d]thiopyran can be compared with other similar compounds, such as:
Dibenzo[b,d]pyran-6-one: Similar structure but with an oxygen atom instead of sulfur.
Dibenzo[b,d]thiopyran-6-one: A ketone derivative of this compound.
Dibenzo[b,d]thiepin: A related compound with a different ring structure.
The uniqueness of this compound lies in its sulfur-containing thiopyran ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs .
Properties
CAS No. |
230-04-6 |
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Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
6H-benzo[c]thiochromene |
InChI |
InChI=1S/C13H10S/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8H,9H2 |
InChI Key |
CDWKIEQLLOVYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3S1 |
Origin of Product |
United States |
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